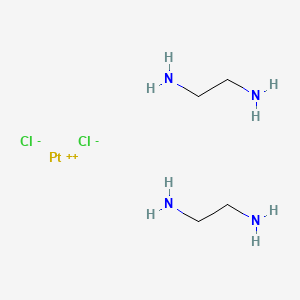

Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)-

CAS No.: 15352-47-3

Cat. No.: VC13334399

Molecular Formula: C4H16Cl2N4Pt

Molecular Weight: 386.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15352-47-3 |

|---|---|

| Molecular Formula | C4H16Cl2N4Pt |

| Molecular Weight | 386.18 g/mol |

| IUPAC Name | ethane-1,2-diamine;platinum(2+);dichloride |

| Standard InChI | InChI=1S/2C2H8N2.2ClH.Pt/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |

| Standard InChI Key | MXLIXEZAMQLDMM-UHFFFAOYSA-L |

| SMILES | C(CN)N.C(CN)N.[Cl-].[Cl-].[Pt+2] |

| Canonical SMILES | C(CN)N.C(CN)N.[Cl-].[Cl-].[Pt+2] |

Introduction

Chemical Identity and Basic Properties

Dichlorobis(ethylenediamine)platinum(II) is a well-defined platinum(II) complex with the systematic IUPAC name ethane-1,2-diamine;platinum(2+);dichloride. Its chemical identity is summarized in Table 1.

Table 1: Fundamental Properties of Dichlorobis(ethylenediamine)platinum(II)

The compound’s stability arises from the strong field ligands (ethylenediamine and chloride), which stabilize the platinum(II) center in a low-spin configuration. The chloride ions occupy the axial positions, while the ethylenediamine ligands form equatorial bonds, as confirmed by X-ray crystallographic studies of related platinum complexes .

Synthesis and Purification

The synthesis of dichlorobis(ethylenediamine)platinum(II) typically involves the reaction of platinum(II) chloride () with ethylenediamine () under inert atmospheric conditions to prevent oxidation of the platinum center. The general reaction proceeds as follows:

Key Synthesis Steps:

-

Reagent Preparation: Platinum(II) chloride is suspended in anhydrous ethanol, while ethylenediamine is dissolved in a separate ethanol-water mixture.

-

Combination: The ethylenediamine solution is added dropwise to the platinum chloride suspension under nitrogen gas.

-

Crystallization: The mixture is refluxed for 6–8 hours, yielding a yellow crystalline precipitate.

-

Purification: The product is isolated via vacuum filtration, washed with cold ethanol, and dried under reduced pressure.

The purity of the final product is verified using elemental analysis and spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy. Characteristic IR bands include at 510–530 cm and at 320–340 cm .

Structural and Spectroscopic Characterization

Spectroscopic Features

-

UV-Vis Spectroscopy: Electronic transitions in the visible region (250–420 nm) correspond to ligand-to-metal charge transfer (LMCT) and d-d transitions, characteristic of square planar platinum(II) complexes .

-

NMR: Ethylenediamine protons resonate as a singlet at δ 2.8–3.2 ppm due to equivalence induced by the symmetrical ligand arrangement.

Applications in Materials Science and Catalysis

Precursor for Nanomaterials

Thermolysis of platinum complexes like dichlorobis(ethylenediamine)platinum(II) at elevated temperatures (120–240°C) can yield platinum sulfide () nanoparticles . These nanoparticles exhibit size-dependent optical and catalytic properties, with applications in photocatalysis and energy storage.

Table 2: Comparative Properties of Nanoparticles Derived from Platinum Complexes

Electrochemical Behavior

Cyclic voltammetry of platinum complexes reveals reversible redox processes, typically involving the couple. For example, nanoparticles exhibit cathodic peaks at −0.99 V (vs. Ag/AgCl) attributed to platinum reduction, with electron transfer kinetics governed by diffusion-controlled mechanisms .

Environmental and Regulatory Considerations

Platinum compounds are subject to stringent regulations due to their persistence in ecosystems. The Global Automotive Declarable Substance List (GADSL) classifies certain platinum complexes as declarable substances, requiring monitoring in industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume